

# Preclinical Development and Evaluation of Relebactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Relebactam** is a diazabicyclooctane non- $\beta$ -lactam,  $\beta$ -lactamase inhibitor developed to counteract bacterial resistance to carbapenem antibiotics.[1][2] Administered intravenously in combination with imipenem/cilastatin, **relebactam** restores the activity of imipenem against many multidrug-resistant Gram-negative pathogens, particularly those producing Ambler Class A and Class C  $\beta$ -lactamases.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data that formed the basis for the clinical development of **relebactam**. It includes in-depth summaries of its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies to aid researchers in the field of antimicrobial drug discovery and development.

## **Mechanism of Action**

**Relebactam**'s primary function is the inhibition of  $\beta$ -lactamase enzymes, which are a major cause of resistance to  $\beta$ -lactam antibiotics. It is a potent inhibitor of Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), and Class C cephalosporinases (AmpC). By binding to these enzymes, **relebactam** protects imipenem from enzymatic degradation, allowing the carbapenem to effectively inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis and death. **Relebactam** itself possesses no intrinsic antibacterial activity. It is important to note that



**relebactam** is not active against Class B metallo- $\beta$ -lactamases (MBLs) or Class D oxacillinases.



Click to download full resolution via product page

Mechanism of action for **Relebactam** in combination with Imipenem.

## In Vitro Evaluation

The in vitro activity of the imipenem-**relebactam** combination has been extensively evaluated against a wide range of Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data for key pathogens.



# **Data Presentation**

Table 1: In Vitro Activity of Imipenem-**Relebactam** against Carbapenem-Resistant Enterobacterales

| Organism          | Resistance<br>Mechanism | lmipenem<br>MIC₅₀<br>(μg/mL) | Imipenem/R<br>elebactam<br>MIC₅₀<br>(µg/mL) | Imipenem<br>MIC90<br>(μg/mL) | Imipenem/R<br>elebactam<br>MIC <sub>90</sub><br>(µg/mL) |
|-------------------|-------------------------|------------------------------|---------------------------------------------|------------------------------|---------------------------------------------------------|
| K.<br>pneumoniae  | KPC-<br>producing       | >32                          | 0.5                                         | >32                          | 1                                                       |
| Enterobacter spp. | KPC-<br>producing       | 16                           | 0.25                                        | >32                          | 1                                                       |
| E. coli           | KPC-<br>producing       | 8                            | 0.125                                       | 32                           | 0.5                                                     |
| Citrobacter spp.  | KPC-<br>producing       | 16                           | 0.5                                         | 32                           | 1                                                       |

Note: **Relebactam** concentration is fixed at 4 μg/mL.

Table 2: In Vitro Activity of Imipenem-Relebactam against Pseudomonas aeruginosa

| Isolate Phenotype           | lmipenem MIC<br>Mode (μg/mL) | Imipenem/Relebact<br>am MIC Mode<br>(µg/mL) | Fold Reduction in<br>Modal MIC |
|-----------------------------|------------------------------|---------------------------------------------|--------------------------------|
| Imipenem-<br>Nonsusceptible | 16                           | 1                                           | 16                             |
| Imipenem-Susceptible        | 2                            | 0.5                                         | 4                              |

Note: Relebactam concentration is fixed at 4 µg/mL.

# **Experimental Protocols**



This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Antimicrobial Solutions:
  - Prepare stock solutions of imipenem and relebactam in a suitable solvent (e.g., sterile water or DMSO).
  - Create serial two-fold dilutions of imipenem in cation-adjusted Mueller-Hinton broth (CAMHB).
  - Add **relebactam** to each well to achieve a final, constant concentration of 4 μg/mL.
- Inoculum Preparation:
  - Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) nonselective agar plate.
  - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).
  - Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of a 96-well microtiter plate.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  - Incubate the plates at  $35 \pm 2^{\circ}$ C in ambient air for 16-20 hours.
- Result Interpretation:
  - Following incubation, visually inspect the wells for turbidity.



The MIC is defined as the lowest concentration of imipenem (in the presence of 4 μg/mL of relebactam) that completely inhibits visible bacterial growth.



Click to download full resolution via product page

Workflow for Broth Microdilution MIC Testing.

This colorimetric assay is used to determine the inhibitory activity of relebactam against specific  $\beta$ -lactamase enzymes.



#### Reagent Preparation:

- Prepare a stock solution of the chromogenic β-lactamase substrate, nitrocefin, in DMSO.
- Dilute the nitrocefin stock solution in a suitable buffer (e.g., 100 mM PBS, neutral pH) to a working concentration of 0.5-1.0 mg/mL. The solution should be yellow.
- Prepare a solution of the purified β-lactamase enzyme (e.g., KPC-2, AmpC) in the same buffer.
- Prepare serial dilutions of relebactam.

#### Assay Procedure:

- In a 96-well plate, add the β-lactamase enzyme solution to each well.
- Add the different concentrations of relebactam to the respective wells and incubate for a predetermined time to allow for inhibitor-enzyme binding.
- Initiate the reaction by adding the nitrocefin working solution to all wells.
- Data Acquisition and Analysis:
  - Measure the absorbance at 490 nm kinetically over time using a microplate reader. The hydrolysis of nitrocefin results in a color change to red, leading to an increase in absorbance.
  - The rate of nitrocefin hydrolysis is proportional to the uninhibited β-lactamase activity.
  - Calculate the percent inhibition for each relebactam concentration and determine the IC<sub>50</sub>
     value (the concentration of inhibitor required to reduce enzyme activity by 50%).

## In Vivo Evaluation

The in vivo efficacy of imipenem-**relebactam** has been demonstrated in various murine infection models using imipenem-resistant clinical isolates.

## **Data Presentation**



Table 3: Efficacy of Imipenem-Relebactam in Murine Infection Models

| Infection Model | Pathogen      | Relebactam Dose<br>(mg/kg) | Log <sub>10</sub> CFU<br>Reduction vs.<br>Control |
|-----------------|---------------|----------------------------|---------------------------------------------------|
| Disseminated    | P. aeruginosa | 10                         | 1.72                                              |
| 20              | 3.13          |                            |                                                   |
| 40              | 3.73          |                            |                                                   |
| Disseminated    | K. pneumoniae | 20                         | 2.29                                              |
| 40              | 3.06          | _                          |                                                   |
| 80              | 2.36          |                            |                                                   |
| Pulmonary       | P. aeruginosa | 20                         | 2.37                                              |
| 40              | 3.59          |                            |                                                   |
| 80              | 4.59          |                            |                                                   |

Note: Data represents the efficacy of **relebactam** in combination with a sub-efficacious dose of imipenem (5 mg/kg).

Table 4: Preclinical Pharmacokinetic Parameters of Relebactam in Mice

| Parameter                    | Value                  |  |
|------------------------------|------------------------|--|
| Terminal Half-life (t1/2)    | ~1.2 - 1.8 hours       |  |
| Volume of Distribution (Vd)  | ~19 L (in humans)      |  |
| Protein Binding              | ~22% (in human plasma) |  |
| Primary Route of Elimination | Renal                  |  |

\*\*

# **Experimental Protocols**



This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

#### Induction of Neutropenia:

 Administer cyclophosphamide to mice (e.g., female ICR mice) via intraperitoneal injection on days -4 (150 mg/kg) and -1 (100 mg/kg) relative to infection to induce neutropenia.

#### Infection:

- Culture the bacterial strain (e.g., imipenem-resistant P. aeruginosa or K. pneumoniae) to the desired growth phase.
- Prepare an inoculum of approximately 10<sup>7</sup> CFU/mL in sterile saline.
- Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.

#### Treatment:

- Initiate treatment at a specified time post-infection (e.g., 2 hours).
- Administer imipenem, relebactam, the combination, or a vehicle control via the appropriate route (e.g., subcutaneous or intravenous).

#### Endpoint Measurement:

- At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
- Aseptically remove the entire thigh muscle.
- Homogenize the thigh tissue in a known volume of sterile saline or PBS.
- Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh).
- Efficacy is determined by the change in log10 CFU/thigh compared to the initial bacterial load at the start of therapy and the vehicle control group.





Click to download full resolution via product page

Workflow for the Murine Neutropenic Thigh Infection Model.



This model is crucial for evaluating efficacy in a lung infection setting.

#### Animal Preparation:

Use specific pathogen-free female mice (e.g., C57BL/6).

#### Infection:

- Anesthetize the mice (e.g., with isoflurane or an intraperitoneal injection of ketamine/xylazine).
- Inoculate the mice intranasally with a specific volume (e.g., 50 μL) of a bacterial suspension of a known concentration (e.g., 1-5 x 10<sup>6</sup> CFU/mouse of P. aeruginosa).

#### Treatment:

- Initiate treatment at a designated time post-infection (e.g., 2 hours).
- Administer the antibiotic combination or control as per the study design.

#### • Endpoint Measurement:

- At a predetermined time, euthanize the mice and aseptically harvest the lungs.
- Homogenize the lung tissue and determine the bacterial load (CFU/lung) by plating serial dilutions.
- Efficacy is measured by the reduction in bacterial burden compared to the control group.

This model assesses the efficacy of antimicrobials against systemic infections.

#### Animal Preparation:

Use immunocompetent or neutropenic mice depending on the study objectives.

#### Infection:

 Administer a bacterial suspension of a known concentration (e.g., K. pneumoniae) via intravenous (tail vein) or intraperitoneal injection to induce a systemic infection.



#### • Treatment:

- Administer the antibiotic combination or control at specified time points post-infection.
- Endpoint Measurement:
  - Bacterial Burden: At a predetermined time, euthanize the mice and harvest relevant organs (e.g., spleen, liver, kidneys). Homogenize the organs and determine the bacterial load (CFU/organ).
  - Survival: Monitor the mice for a defined period (e.g., 7 days) and record mortality. Efficacy
    is determined by the percentage of survival in the treatment groups compared to the
    control group.

# Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The PK/PD driver for the efficacy of **relebactam** has been determined to be the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). In preclinical models, a target fAUC/MIC of 7.5 was associated with a 2-log kill of bacteria in vitro. These PK/PD studies, often utilizing in vitro models like the hollow-fiber infection model, are crucial for translating preclinical data to clinical dosing regimens.





Click to download full resolution via product page

Logical relationship for PK/PD Target Attainment.

## Conclusion

The preclinical data for **relebactam** robustly demonstrates its ability to restore the in vitro and in vivo activity of imipenem against a significant number of imipenem-resistant Gram-negative pathogens harboring Class A and Class C  $\beta$ -lactamases. The comprehensive evaluation of its mechanism of action, efficacy in various infection models, and pharmacokinetic/pharmacodynamic profile provided a strong foundation for its successful clinical development. This guide serves as a technical resource for researchers, summarizing key data and methodologies that are integral to the preclinical assessment of novel  $\beta$ -lactamase inhibitors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Exploring the Pharmacokinetic/Pharmacodynamic Relationship of Relebactam (MK-7655)
  in Combination with Imipenem in a Hollow-Fiber Infection Model PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Pharmacokinetic/Pharmacodynamic Relationship of Relebactam (MK-7655) in Combination with Imipenem in a Hollow-Fiber Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Preclinical Development and Evaluation of Relebactam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564724#preclinical-development-and-evaluation-of-relebactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com